molecular formula C5H8O3 B1268131 Allyl methyl carbonate CAS No. 35466-83-2

Allyl methyl carbonate

Cat. No. B1268131
Key on ui cas rn: 35466-83-2
M. Wt: 116.11 g/mol
InChI Key: YHLVIDQQTOMBGN-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

The reaction conditions of Example 1 are substantially repeated employing allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n--butylphosphonium bromide (6.78 g, 0.02 mole) and p-methoxyphenol (0.5 g, 0.004 mole) polymerization inhibitors. After heating for 7 hours at 150° C. and 600 psi carbon dioxide pressure, the reactor is cooled to room temperature and vented. Distillation gives 29.0 g (25 percent yield) of allyl methyl carbonate having b.p. of 79° C.-80° C. (150 torr) and 4.8 g (3.4 percent yield) of diallyl carbonate having b.p. of 107° C.-108° C. (150 torr).
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3.4%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
6.78 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions of Example 1
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(OCC=C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(OCC=C)(OCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 3.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658041

Procedure details

The reaction conditions of Example 1 are substantially repeated employing allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n--butylphosphonium bromide (6.78 g, 0.02 mole) and p-methoxyphenol (0.5 g, 0.004 mole) polymerization inhibitors. After heating for 7 hours at 150° C. and 600 psi carbon dioxide pressure, the reactor is cooled to room temperature and vented. Distillation gives 29.0 g (25 percent yield) of allyl methyl carbonate having b.p. of 79° C.-80° C. (150 torr) and 4.8 g (3.4 percent yield) of diallyl carbonate having b.p. of 107° C.-108° C. (150 torr).
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3.4%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
6.78 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions of Example 1
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(OCC=C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(OCC=C)(OCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 3.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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